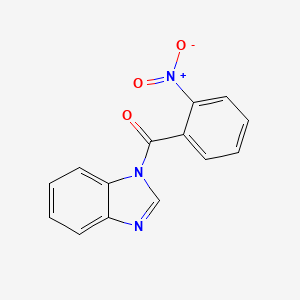

1-(2-nitrobenzoyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-(2-nitrobenzoyl)-1H-benzimidazole, generally involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under various conditions. Key steps may involve the formation of an intermediate Schiff base followed by cyclization to form the benzimidazole core. Specific methods may vary depending on the substituents and desired product specificity. Detailed synthesis methods and optimizations are reported in studies focusing on enhancing yields and introducing functional groups at specific positions on the benzimidazole ring.

Molecular Structure Analysis

The molecular structure of 1-(2-nitrobenzoyl)-1H-benzimidazole and its derivatives has been extensively studied through X-ray crystallography and computational methods. These studies reveal the planarity or near-planarity of the benzimidazole core and the spatial arrangement of substituents, which affect the compound's reactivity, interaction with other molecules, and potential biological activity. The presence of the nitro group significantly influences electronic distribution within the molecule, affecting its chemical properties and interactions.

Chemical Reactions and Properties

Benzimidazole derivatives, including 1-(2-nitrobenzoyl)-1H-benzimidazole, participate in various chemical reactions, such as nucleophilic substitution, electrophilic substitution, and coupling reactions. The nitro group makes the molecule a versatile intermediate for further chemical modifications, such as reduction to amino derivatives, which can be further transformed into a wide range of functional groups. These reactions expand the utility of benzimidazole derivatives in synthetic chemistry.

Physical Properties Analysis

The physical properties of 1-(2-nitrobenzoyl)-1H-benzimidazole, such as melting point, solubility in different solvents, and crystal structure, are crucial for its handling and application in various fields. The compound's solubility profile influences its reactivity and the choice of solvents for reactions and applications in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 1-(2-nitrobenzoyl)-1H-benzimidazole, including acidity, basicity, and reactivity towards various reagents, are significantly influenced by the benzimidazole core and the nitro substituent. These properties determine the compound's role as a ligand in coordination chemistry, its potential as a catalyst or catalyst precursor, and its reactivity in organic synthesis.

For detailed information on the synthesis, structure, reactions, and properties of 1-(2-nitrobenzoyl)-1H-benzimidazole and related compounds, refer to the following studies:

- Synthesis and structure analysis: (Sparke et al., 2010), (Belaziz et al., 2013).

- Chemical reactions and properties: (Romero-Castro et al., 2011), (Albinati et al., 1988).

- Physical and chemical properties: (Burlov et al., 2016), (Gardiner et al., 1995).

properties

IUPAC Name |

benzimidazol-1-yl-(2-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-14(10-5-1-3-7-12(10)17(19)20)16-9-15-11-6-2-4-8-13(11)16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIPBWSGKXVORT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazol-1-yl(2-nitrophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-pyridinylmethyl)-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5647791.png)

![1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5647802.png)

![1-(4-chlorobenzyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5647811.png)

![ethyl 2-[(cyclohexylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5647814.png)

![1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5647822.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647835.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647853.png)

![8-methoxy-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5647857.png)

![5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5647865.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5647866.png)

![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-4-piperidinol](/img/structure/B5647884.png)

![3-[3-(1H-imidazol-2-yl)benzoyl]-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5647894.png)